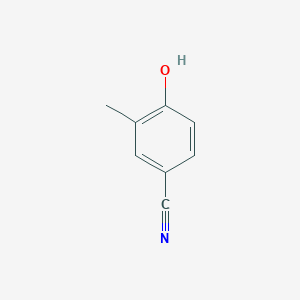










|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10].C([Li])(C)(C)C.S(C)C.C1C[O:22]CC1>CCCCC>[OH:22][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:10]
|


|
Name
|
|
|
Quantity
|
7.07 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C#N)C=C1)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
45.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
|
Name
|
CuBr
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(C)C
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting solution is stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
O2 is slowly bubbled through the reaction mixture for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperatures
|
|
Type
|
STIRRING
|
|
Details
|
The solution is stirred for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
ADDITION
|
|
Details
|
The solution is then poured into 100 mL of H2O
|
|
Type
|
ADDITION
|
|
Details
|
The solution is diluted with EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with saturated (NH4)2SO4 solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer is then extracted with 10 N NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution is then extracted with EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |